(6-Oxaspiro[3.4]octan-5-YL)methanamine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-5-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6,9H2 |
InChI Key |
IDTLGNUDMDJRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC2CN |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A plausible synthetic route for (6-Oxaspiro[3.4]octan-5-yl)methanamine, based on literature precedents for similar compounds, is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of spirocyclic ketone | Cyclization of halo-substituted precursors under base catalysis | Formation of 6-oxaspiro[3.4]octan-5-one intermediate |
| 2 | Aldehyde or ketone functionalization | Selective oxidation or reduction to aldehyde at 5-position | Prepares site for amine introduction |
| 3 | Imine formation | Reaction with ammonia or primary amine in solvent (e.g., dichloroethane) | Formation of imine intermediate |
| 4 | Reduction | Sodium borohydride in methanol at 0 °C | Reduction of imine to methanamine derivative |
| 5 | Purification | Extraction, washing, and silica gel chromatography | Isolation of (6-Oxaspiro[3.4]octan-5-yl)methanamine |
This sequence is supported by procedures used for related spirocyclic amines and oxetane derivatives.
Research Outcomes and Yields
- Yields for spirocyclic lactones and ketones formed via cyclization are typically high (up to 84%) with proper reaction conditions and purification.
- Imine formation and subsequent reduction to amines generally proceed efficiently, with isolated yields around 50-80% depending on substrate and conditions.
- The overall synthetic approach benefits from mild reaction conditions, minimal chromatographic steps, and the use of readily available starting materials.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are essential for confirming the spirocyclic structure and the presence/location of the methanamine substituent.
- Mass Spectrometry (MS) : Used to verify molecular weight and purity.
- Infrared Spectroscopy (IR) : Confirms functional groups such as amines and ethers.
- Chromatographic Methods : Flash column chromatography and HPLC are used for purification and enantiomeric resolution if needed.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Annulation of cyclopentane/cyclobutane | Ring formation from acyclic precursors | Uses readily available materials | May require multiple steps |
| Intramolecular etherification | Base-induced cyclization of haloalcohols | High stereochemical control | Sensitive to substituent effects |
| Iodocyclization and hydrolysis | Formation of spiro ring via halogenation | Enables functional group diversity | Requires careful control of conditions |
| Reductive amination | Imine formation and reduction to amine | Mild conditions, selective | Imine formation equilibrium issues |
Chemical Reactions Analysis
Types of Reactions
{6-oxaspiro[3.4]octan-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
{6-oxaspiro[3.4]octan-5-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-oxaspiro[3.4]octan-5-yl}methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between (6-Oxaspiro[3.4]octan-5-YL)methanamine and related spirocyclic amines:
Key Observations:
- Heteroatoms : The presence of oxygen vs. nitrogen in the spiro ring influences polarity and basicity. For example, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine (C₇H₁₂N₂O) is more basic due to the azaspiro group, whereas oxaspiro analogs are less reactive .
- Functional Groups : The hydrochloride salt in {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride improves aqueous solubility, a critical factor for bioavailability .
Physicochemical Properties
- Collision Cross-Section (CCS) : For {5-oxaspiro[2.4]heptan-6-yl}methanamine, the predicted CCS for [M+H]+ is 128.0 Ų, suggesting a compact molecular structure. Larger spiro systems (e.g., [3.4]) may exhibit higher CCS values, correlating with increased molecular volume .
- Solubility and Stability : Hydrochloride salts (e.g., CAS 2174002-05-0) demonstrate improved stability in acidic environments, making them preferable for oral formulations. Unsaturated analogs like the enamine in CAS 2649017-03-6 may exhibit lower thermal stability due to the reactive double bond .
Pharmacological Relevance
- While (6-Oxaspiro[3.4]octan-5-YL)methanamine lacks direct clinical data, its rigidity and amine group position it as a candidate for central nervous system (CNS) targets or enzyme inhibition.
- Building Block Utility : Analogs like 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine are marketed as synthetic intermediates, underscoring their role in constructing complex pharmacophores .
Q & A
Q. Table 1. Synthetic Routes and Key Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spirocycle Formation | Cyclohexanedione, H2SO4, 80°C | 65–70 | |
| Reductive Amination | NaBH4, NH3/MeOH, RT | 50–60 |
Basic: Which spectroscopic techniques are critical for characterizing (6-Oxaspiro[3.4]octan-5-YL)methanamine?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm for oxaspiro ethers) and methanamine protons (δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 155.24 for C8H13NO) and fragments, such as loss of NH2CH2 (Δm/z 30) .
- IR Spectroscopy : Detects NH2 stretching (~3350 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected MS fragments or NMR shifts) require:
- Multi-Technique Validation : Cross-checking NMR assignments with HSQC/HMBC and comparing experimental vs. computed spectra (DFT calculations) .
- Forced Degradation Studies : Exposing the compound to stress conditions (heat, light, pH extremes) to identify degradation products. For example, oxidative desulfuration in apalutamide analogs produces diagnostic fragments (e.g., m/z 249, 221) .
- Isotopic Labeling : Using 15N/13C-labeled precursors to trace fragment origins in MS .
Advanced: What experimental protocols assess the stability of (6-Oxaspiro[3.4]octan-5-YL)methanamine under different storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Oxidative Stress : 3% H2O2, 40°C, 24h. Monitor via HPLC for peroxide-induced byproducts .
- Hydrolytic Stress : pH 1–13 buffers, 70°C, 48h. Track amine group hydrolysis via NMR .
- Long-Term Stability : Store at -20°C (recommended for analogs ), with periodic HPLC analysis (e.g., 0, 3, 6 months) to quantify degradation.
Q. Table 2. Stability Assessment Parameters
| Condition | Test Duration | Analytical Method | Degradation Threshold |
|---|---|---|---|
| 40°C/75% RH | 3 months | HPLC | ≤5% impurity |
| UV Light (ICH Q1B) | 7 days | UPLC-MS | ≤10% degradation |
Advanced: What biological targets are hypothesized for (6-Oxaspiro[3.4]octan-5-YL)methanamine in neuropharmacology?
Methodological Answer:
- Neurotransmitter Receptors : Structural analogs (e.g., azabicyclo compounds) interact with muscarinic acetylcholine receptors (mAChRs) and nicotinic receptors (nAChRs). Use radioligand binding assays (3H-NMS for mAChRs) to measure affinity .
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays using kynuramine as a substrate .
- In Vivo Models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses, with pharmacokinetic profiling (plasma half-life, brain penetration) .
Basic: What are the solubility and formulation challenges for this compound?
Methodological Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, PEG400). Spirocyclic amines often show poor aqueous solubility (<1 mg/mL), requiring salt formation (e.g., HCl salt) or nanoemulsion .
- Formulation Strategies :
Advanced: How to optimize reaction yields in spirocyclic amine synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination. Enzymatic methods (e.g., transaminases) offer stereoselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12h) and improve yield by 15–20% .
- DoE (Design of Experiments) : Vary temperature (RT–100°C), solvent (MeOH vs. THF), and stoichiometry (1–3 eq. amine) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
